molecular formula C5H5N3OS B12879447 5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile

5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile

Cat. No.: B12879447
M. Wt: 155.18 g/mol
InChI Key: PIYUMQJVGBTDLZ-UHFFFAOYSA-N
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Description

5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile is a heterocyclic compound with a unique structure that includes a pyrazole ring substituted with a hydroxy group, a methylthio group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(methylthio)-1H-pyrazole-4-carbonitrile with a hydroxylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-oxo-3-(methylthio)-1H-pyrazole-4-carbonitrile.

    Reduction: Formation of 5-hydroxy-3-(methylthio)-1H-pyrazole-4-amine.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-3,7-dimethoxyflavone: A flavonoid with similar hydroxy and methoxy substitutions.

    5-Hydroxy-2(5H)-furanone: A compound with a similar hydroxy group but different ring structure.

    5-Hydroxy-3′,4′,7-trimethoxyflavone: Another flavonoid with multiple methoxy groups.

Uniqueness

5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile is unique due to its combination of a pyrazole ring with hydroxy, methylthio, and carbonitrile groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H5N3OS

Molecular Weight

155.18 g/mol

IUPAC Name

3-methylsulfanyl-5-oxo-1,2-dihydropyrazole-4-carbonitrile

InChI

InChI=1S/C5H5N3OS/c1-10-5-3(2-6)4(9)7-8-5/h1H3,(H2,7,8,9)

InChI Key

PIYUMQJVGBTDLZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=O)NN1)C#N

Origin of Product

United States

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